molecular formula C22H31ClN2O2 B4406176 1-Methyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;hydrochloride

1-Methyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;hydrochloride

Cat. No.: B4406176
M. Wt: 390.9 g/mol
InChI Key: KMHFUEOYFQPNEV-UHFFFAOYSA-N
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Description

1-{4-[2-(Benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride is a synthetic organic compound with the molecular formula C22H31ClN2O2

Preparation Methods

The synthesis of 1-Methyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 2-(benzyloxy)phenol, which is then reacted with 4-chlorobutanol to form 4-(2-(benzyloxy)phenoxy)butanol. This intermediate is further reacted with 4-methylpiperazine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-{4-[2-(Benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy or phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH control. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-{4-[2-(Benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{4-[2-(Benzyloxy)phenoxy]butyl}-4-methylpiperazine hydrochloride can be compared with similar compounds, such as:

  • 1-{4-[2-(Benzyloxy)phenoxy]butyl}-4-ethylpiperazine hydrochloride
  • 1-{4-[2-(Benzyloxy)phenoxy]butyl}-4-phenylpiperazine hydrochloride

These compounds share structural similarities but differ in their substituents on the piperazine ring. The unique properties of 1-Methyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;hydrochloride, such as its specific binding affinity and reactivity, make it distinct and valuable for various research applications.

Properties

IUPAC Name

1-methyl-4-[4-(2-phenylmethoxyphenoxy)butyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2.ClH/c1-23-14-16-24(17-15-23)13-7-8-18-25-21-11-5-6-12-22(21)26-19-20-9-3-2-4-10-20;/h2-6,9-12H,7-8,13-19H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHFUEOYFQPNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCOC2=CC=CC=C2OCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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